molecular formula C19H13ClF3N3OS B2762899 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(pyrimidin-2-ylsulfanyl)methyl]benzamide CAS No. 830338-16-4

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(pyrimidin-2-ylsulfanyl)methyl]benzamide

Numéro de catalogue B2762899
Numéro CAS: 830338-16-4
Poids moléculaire: 423.84
Clé InChI: BSMDTCMGLJFPPD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(pyrimidin-2-ylsulfanyl)methyl]benzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Applications De Recherche Scientifique

NF-kappaB and AP-1 Inhibition

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(pyrimidin-2-ylsulfanyl)methyl]benzamide is studied for its inhibition properties on NF-kappaB and AP-1 transcription factors. This compound has undergone structural modifications to improve oral bioavailability, with particular attention to the substitution at different positions of the pyrimidine ring. The critical role of the carboxamide group at the 5-position for activity has been emphasized, with specific substitutions maintaining the compound's inhibitory properties (Palanki et al., 2000).

Electrophoretic Separation in Drug Analysis

The compound has applications in nonaqueous capillary electrophoretic separation, particularly in the analysis of imatinib mesylate and related substances. It has been used to understand the influential factors affecting separation in drug quality control (Ye et al., 2012).

Histone Deacetylase Inhibition

In the field of oncology, a similar compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), has been identified as an orally active histone deacetylase (HDAC) inhibitor. This compound shows potential as an anticancer drug, having exhibited significant antitumor activity in vivo (Zhou et al., 2008).

Potassium Channel Opening for Epilepsy Treatment

Research has been conducted on N-pyridyl benzamide KCNQ2/Q3 potassium channel openers, which include compounds with a similar structure. These compounds have shown activity in rodent models of epilepsy and pain, highlighting their potential therapeutic applications (Amato et al., 2011).

Metabolism in Antineoplastic Treatment

The metabolism of flumatinib, a structurally related antineoplastic tyrosine kinase inhibitor, has been studied in chronic myelogenous leukemia patients. This research is crucial for understanding the metabolic pathways and potential interactions of similar compounds in humans (Gong et al., 2010).

Mitochondrial Reductive Function Evaluation

Studies have also focused on the synthesis and evaluation of compounds derived from aminocyanopyrazoles for their toxicity and mitochondrial reductive function. This research is important for understanding the cellular impact of these compounds (Bellili et al., 2022).

Synthesis and Characterization in Materials Science

In the field of materials science, the synthesis and characterization of polymers and polyimides based on similar benzamide compounds have been explored. These studies contribute to the development of new materials with specific properties like solubility and thermal stability (Yang & Lin, 1994; 1995).

Propriétés

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(pyrimidin-2-ylsulfanylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3N3OS/c20-15-7-6-14(19(21,22)23)10-16(15)26-17(27)13-4-2-12(3-5-13)11-28-18-24-8-1-9-25-18/h1-10H,11H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMDTCMGLJFPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.